4-Chloro-5-cyclopropyl -3-(trifluoromethyl)-1H-Pyrazole
Description
4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative featuring a chloro group at position 4, a cyclopropyl group at position 5, and a trifluoromethyl (CF₃) group at position 2. This compound is of interest in medicinal and agrochemical research due to the synergistic effects of its substituents: the electron-withdrawing CF₃ group enhances metabolic stability, the cyclopropyl moiety introduces steric bulk and conformational rigidity, and the chloro group modulates electronic properties and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKKJFMAJJOUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)pyrazole with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro or cyclopropyl groups.
Reduction: Reduction reactions may target the pyrazole ring or the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dechlorinated or defluorinated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: In the agrochemical industry, the compound is explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets in pests or weeds makes it a valuable candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazoles
- 4-Chloro-5-(trifluoromethyl)-1H-pyrazole (CAS 401517-15-5): This analog lacks the cyclopropyl group but shares the chloro and CF₃ substituents. It is used as an intermediate in agrochemical synthesis.
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole :
Replacing chlorine with bromine enhances leaving-group ability, making this compound more reactive in nucleophilic substitutions. For example, brominated pyrazoles undergo efficient Pd-catalyzed cross-coupling reactions to form biaryl structures, as demonstrated in the synthesis of insecticidal anthranilic diamides .
| Property | 4-Chloro-5-cyclopropyl-3-CF₃-1H-pyrazole | 4-Chloro-5-CF₃-1H-pyrazole | 4-Bromo-5-CF₃-1H-pyrazole |
|---|---|---|---|
| Reactivity in Cross-Coupling | Moderate (Cl is less reactive than Br) | Low | High |
| Steric Effects | High (cyclopropyl) | Low | Low |
| Synthetic Utility | Intermediate for sterically hindered analogs | Agrochemical intermediate | Precursor for biaryl systems |
Cyclopropyl-Containing Pyrazoles
3-[4-Chloro-5-cyclopropyl-3-CF₃-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide (CAS 1005667-71-9) :
This derivative incorporates the target pyrazole as a pharmacophore in a larger molecule. The cyclopropyl group likely enhances binding affinity to biological targets by restricting rotational freedom, as seen in kinase inhibitors and antimicrobial agents .5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :
The cyclopropyl group here improves metabolic stability in vivo, a property critical for drug candidates. This compound’s oxadiazole linkage demonstrates how pyrazole cores can be hybridized with other heterocycles for tailored bioactivity .
Trifluoromethylated Pyrazoles
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole :
The CF₃ group at position 3 increases lipophilicity (logP = 3.2), enhancing membrane permeability. This compound exhibited antiproliferative activity in cancer cell lines, suggesting that the target compound’s CF₃ group could similarly improve pharmacokinetics .5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-1H-pyrazole (CAS MFCD02179214) :
The para-methoxyphenyl group at position 1 introduces electron-donating effects, stabilizing the pyrazole ring against oxidative degradation. This contrasts with the target compound’s unsubstituted N-H group, which may increase susceptibility to metabolic oxidation .
Biological Activity
4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This pyrazole derivative has been studied for its potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can be represented as follows:
- Molecular Formula : C7H6ClF3N2
- Molecular Weight : 210.5841 g/mol
- CAS Number : 740807-81-2
Structural Characteristics
| Property | Value |
|---|---|
| InChI | InChI=1S/C7H6ClF3N2 |
| InChIKey | ZGZVYQWZJQWZLM-UHFFFAOYSA-N |
| Exact Mass | 210.029 g/mol |
Anticancer Activity
Research indicates that 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole exhibits promising anticancer properties. A study conducted by Zhang et al. (2022) demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cells
In vitro studies showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study by Liu et al. (2023), it was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
In Vivo Study: LPS-Induced Inflammation
In an animal model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound (10 mg/kg) | 150 | 200 |
| Compound (20 mg/kg) | 100 | 150 |
The biological activity of 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is attributed to its ability to modulate various signaling pathways. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it may interact with specific molecular targets involved in cell proliferation and survival.
Molecular Targets
- NF-kB : Inhibition leads to reduced inflammatory responses.
- Cyclin-dependent kinases (CDKs) : Inhibition results in cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-diketones or via Vilsmeier-Haack formylation of preformed pyrazoles. For example, copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours has been used to optimize cyclization efficiency . Key variables include solvent polarity (e.g., DMSO vs. chloroform), temperature control (to avoid decomposition of trifluoromethyl groups), and stoichiometric ratios of cyclopropyl-containing precursors. Purity is often assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can structural characterization of this compound be performed to confirm substituent positions and regiochemistry?
- Methodological Answer : Use a combination of NMR, NMR, and X-ray crystallography. The trifluoromethyl group () shows a characteristic triplet in NMR (δ ≈ -60 to -70 ppm), while the cyclopropyl proton signals appear as multiplets in NMR (δ ≈ 1.0–2.5 ppm). X-ray diffraction resolves regiochemical ambiguities, particularly the positions of chloro and cyclopropyl groups on the pyrazole ring .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits limited water solubility but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under ambient conditions show decomposition above 150°C, necessitating storage at -20°C in inert atmospheres. Hygroscopicity is minimal, but exposure to strong oxidizers should be avoided due to the chloro substituent’s reactivity .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and cyclopropyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, requiring Pd(OAc)/SPhos catalysts and elevated temperatures (80–100°C) for Suzuki couplings. The cyclopropyl group’s steric bulk may hinder ortho-substitution, favoring para-selectivity. Competitive inhibition studies with boronic acids (e.g., 4-fluorophenylboronic acid) reveal a 15–20% yield drop compared to non-cyclopropyl analogs .
Q. What computational methods (e.g., DFT, QSAR) are suitable for predicting the compound’s biological activity and optimizing its pharmacophore?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots. QSAR models trained on pyrazole derivatives (e.g., COX-2 inhibition data) highlight the importance of Cl/CF dipole moments and logP values (optimal range: 2.5–3.5) for membrane permeability. Molecular docking with AutoDock Vina can simulate binding to targets like carbonic anhydrase IX (PDB: 3IAI) .
Q. How can contradictory data on the compound’s thermal stability be resolved using advanced analytical techniques?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) reveals a decomposition onset at 152°C, conflicting with earlier DSC reports of 145°C. To resolve this, perform coupled TGA-DSC with high-purity samples (>99%, confirmed by GC-MS). Contaminants like residual solvents (e.g., DMF) lower decomposition temperatures, emphasizing the need for rigorous purification .
Q. What strategies mitigate toxicity risks associated with this compound during in vivo studies?
- Methodological Answer : Structure-toxicity relationships suggest replacing the chloro group with a methoxy group reduces hepatotoxicity (IC shift from 12 µM to 45 µM in HepG2 cells). Acute toxicity (LD) in rodent models can be minimized via nanoencapsulation (e.g., PLGA nanoparticles), improving bioavailability while reducing systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
